molecular formula C16H18N4O3S B2376839 7-benzyl-8-((3-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 487037-76-3

7-benzyl-8-((3-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2376839
CAS No.: 487037-76-3
M. Wt: 346.41
InChI Key: AIQDTDXMVNUHIW-UHFFFAOYSA-N
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Description

7-benzyl-8-((3-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, which play crucial roles in biochemistry, particularly in the structure of DNA and RNA. This compound is characterized by its unique structure, which includes a benzyl group, a hydroxypropylthio group, and a methyl group attached to the purine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-8-((3-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the Purine Core: Starting from a suitable precursor such as 6-chloropurine, the purine core can be synthesized through nucleophilic substitution reactions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Attachment of the Hydroxypropylthio Group: This step may involve the reaction of the purine derivative with 3-mercapto-1-propanol under basic conditions.

    Methylation: The final step involves the methylation of the purine core, which can be achieved using methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxypropylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the hydroxy group to a hydrogen.

    Substitution: Various substitution reactions can occur, particularly at the benzyl and purine positions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Deoxygenated derivatives.

    Substitution Products: Various substituted purines depending on the reagents used.

Scientific Research Applications

7-benzyl-8-((3-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione may have applications in several fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying purine metabolism and enzyme interactions.

    Medicine: Possible applications in drug development, particularly for targeting purine-related pathways.

    Industry: Use as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, purine derivatives can interact with enzymes involved in nucleotide metabolism, such as xanthine oxidase or adenosine deaminase. The presence of the benzyl and hydroxypropylthio groups may influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant.

    Theobromine: 3,7-dimethylxanthine, found in chocolate.

    Allopurinol: 1H-pyrazolo[3,4-d]pyrimidin-4-ol, used to treat gout.

Uniqueness

7-benzyl-8-((3-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific functional groups, which may confer distinct chemical and biological properties compared to other purine derivatives.

Properties

IUPAC Name

7-benzyl-8-(3-hydroxypropylsulfanyl)-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-19-13-12(14(22)18-15(19)23)20(10-11-6-3-2-4-7-11)16(17-13)24-9-5-8-21/h2-4,6-7,21H,5,8-10H2,1H3,(H,18,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQDTDXMVNUHIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCCO)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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